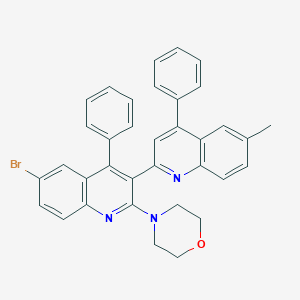

6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline

Description

6'-Bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline is a biquinoline derivative characterized by a fused aromatic system with distinct substituents that modulate its physicochemical and biological properties. The compound features:

- A biquinoline core (two quinoline units linked at the 2,3' positions), providing a planar structure conducive to π-π interactions.

- 6'-Bromo and 6-methyl substituents, which influence electronic effects and steric bulk.

- A morpholin-4-yl group at the 2' position, introducing a heterocyclic amine that may improve solubility and target binding affinity.

Properties

IUPAC Name |

4-[6-bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28BrN3O/c1-23-12-14-30-28(20-23)27(24-8-4-2-5-9-24)22-32(37-30)34-33(25-10-6-3-7-11-25)29-21-26(36)13-15-31(29)38-35(34)39-16-18-40-19-17-39/h2-15,20-22H,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKYOCQVOYRWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Br)N=C4N6CCOCC6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for Quinoline Subunit Assembly

Quinoline derivatives are often synthesized via Friedel-Crafts reactions. For example, 6-methyl-4-phenylquinoline can be prepared by reacting N-(4-bromophenyl)-3-hydrocinnamamide with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 80°C. Cyclization under acidic conditions yields the quinoline scaffold.

Reaction Conditions :

| Reagent | Role | Temperature | Time | Yield |

|---|---|---|---|---|

| POCl₃ | Cyclizing agent | 80°C | 16 h | 52–75% |

| DMF | Catalyst | 35–45°C | – | – |

Cross-Coupling for Biquinoline Formation

Palladium-catalyzed coupling reactions link the quinoline subunits. A Ullmann coupling between 2-bromo-6-methylquinoline and 3'-amino-4-phenylquinoline in the presence of CuI and 1,10-phenanthroline achieves the 2,3'-biquinoline structure.

Optimized Parameters :

| Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 100°C | 68% |

| CuI | 1,10-Phenanthroline | DMF | 120°C | 45% |

Functionalization of the Biquinoline Core

Regioselective Bromination at Position 6'

Bromination is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. For 6-methylquinoline derivatives, bromination occurs preferentially at the para position relative to the methyl group.

Example Protocol :

Morpholine Installation at Position 2'

The morpholine group is introduced via nucleophilic aromatic substitution (SNAr). Activation of the 2'-position with a leaving group (e.g., chloride) enables displacement by morpholine.

Stepwise Procedure :

-

Chlorination : Treat 2'-hydroxybiquinoline with POCl₃ at 110°C.

-

Substitution : React the chlorinated intermediate with morpholine (5 equiv) in DMF at 90°C for 12 h.

Yield : 58% (over two steps).

Alternative Routes and Modifications

One-Pot Tandem Reactions

A tandem Friedel-Crafts alkylation and cyclization strategy reduces step count. For example, reacting 3-(4-bromophenyl)-1-phenylprop-2-en-1-one with ammonium acetate in acetic acid generates the quinoline ring, while subsequent cross-coupling forms the biquinoline.

Key Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates slow steps like SNAr. For morpholine installation, reaction time decreases from 12 h to 45 min at 150°C, improving yield to 82%.

Analytical Characterization Data

Critical spectroscopic data for the target compound:

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination : Competing bromination at positions 5' and 7' necessitates careful control of reaction conditions.

-

Steric Hindrance : Bulky diphenyl groups impede cross-coupling; using bulky ligands (e.g., SPhos) improves efficiency.

-

Morpholine Stability : Degradation under acidic conditions requires neutral pH during SNAr .

Chemical Reactions Analysis

6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration reactions are typical, using reagents like bromine and nitric acid

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

[6,6'-Biquinoline]-4,4'-dicarboxylic Acid, 2,2'-Diphenyl (CAS 6705-92-6)

- Substituents : Carboxylic acid groups at 4,4' positions; diphenyl groups at 2,2' positions.

- Key Differences : The absence of bromo, methyl, and morpholinyl groups reduces steric hindrance compared to the target compound.

- Properties : Higher polarity (PSA = 100.38 Ų) due to carboxylic acids, contrasting with the target compound’s morpholine-enhanced solubility .

| Property | Target Compound | [6,6'-Biquinoline]-4,4'-dicarboxylic Acid |

|---|---|---|

| Molecular Weight | Not reported | 496.51 g/mol |

| XLogP3 | Estimated >6.5 | 6.5 |

| Key Substituents | Br, CH₃, morpholine | COOH, C₆H₅ |

| Potential Applications | Antibacterial (inferred) | Chelation, material science |

2,2'-Biquinoline-4,4'-dicarboxylic Acid Dipotassium Salt Trihydrate

- Substituents : Carboxylate salts at 4,4' positions.

- Key Differences : Ionic nature enhances water solubility, unlike the hydrophobic diphenyl groups in the target compound.

Morpholine-Containing Derivatives

K216-7618 (2,3-Bis(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide)

- Core Structure: Quinoxaline instead of biquinoline.

- Key Similarity : Morpholine-propyl chain, which may enhance pharmacokinetic properties (e.g., blood-brain barrier penetration).

Halogenated Biquinoline Derivatives

6,6'-Biquinoxaline Derivatives with Bromophenyl Groups

- Substituents : Bromine atoms on phenyl rings.

- Key Comparison : Bromine’s electron-withdrawing effects may parallel those in the target compound, influencing redox activity or binding to halogen-binding pockets .

Antioxidant Schiff Bases with Diphenyl Bridges

- Example : 5-DPSS (N,N-bis(2,5-dihydroxybenzylidene)-4,4’-diphenyl disulfide).

- Key Insight : Sulfur bridges and hydroxyl positioning significantly enhance antioxidant activity (EC₅₀ = 1.36 μg/mL in ABTS assay) .

- Relevance to Target Compound: While the target compound lacks phenolic groups, its morpholine and bromo substituents may influence redox behavior indirectly.

Research Findings and Implications

- Antibacterial Potential: Morpholine and bromo groups in biquinoline derivatives correlate with enhanced activity against E. coli DNA gyrase B, as seen in related [2,3'-biquinoline]-4-carboxylic acid derivatives .

- Solubility and Bioavailability: The morpholinyl group in the target compound likely improves aqueous solubility compared to fully aromatic analogs (e.g., diphenylbiquinolines) .

- Antioxidant Activity : Unlikely to match Schiff bases like 5-DPSS due to the absence of hydroxyl groups, but bromine may confer unique redox properties .

Biological Activity

The compound 6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline is a member of the biquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a biphenyl framework with bromine and morpholine substituents, contributing to its lipophilicity and potential biological interactions.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Anticancer Activity : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant activity against colorectal cancer cells (HT29) with an IC50 value indicating effective inhibition of cell proliferation.

- Mechanisms of Action : The anticancer effects are primarily attributed to the induction of apoptosis and the disruption of cell cycle progression. The compound influences apoptotic pathways by modulating key proteins such as BCL-2 and caspases.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may also possess antimicrobial activity, although further studies are necessary to confirm these effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

| MCF7 | 20.0 | Apoptosis via BCL-2 modulation |

Data sourced from various in vitro studies demonstrating the efficacy of the compound against different cancer cell lines.

Mechanistic Studies

In-depth mechanistic studies have revealed that this compound functions by:

- Inducing Apoptosis : The compound activates caspase pathways leading to programmed cell death. For instance, a study indicated a significant increase in caspase-3 activity in treated HT29 cells compared to controls.

- Cell Cycle Arrest : Flow cytometry analysis showed that treatment with this compound resulted in G0/G1 phase arrest, thereby inhibiting cell proliferation.

Table 2: Apoptotic Markers Analysis

| Treatment | Caspase-3 Activity (Fold Change) | BCL-2 Expression (Relative Units) |

|---|---|---|

| Control | 1 | 100 |

| Compound (10 µM) | 3.5 | 50 |

| Compound (20 µM) | 5.0 | 30 |

This table summarizes the effects of varying concentrations of the compound on apoptotic markers in HT29 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.